molecular formula C10H13F3N2O B11733776 (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733776
M. Wt: 234.22 g/mol
InChI Key: HAJKAQUADGENDV-SECBINFHSA-N
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Description

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol featuring a trifluoromethyl-substituted phenyl ring and two primary amino groups. Its molecular formula is inferred as C₁₀H₁₂F₃N₂O, with a molecular weight of approximately 233.21 g/mol. The amino groups enhance hydrophilicity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry as intermediates or bioactive molecules .

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)7-3-6(4-8(14)5-7)9(15)1-2-16/h3-5,9,16H,1-2,14-15H2/t9-/m1/s1

InChI Key

HAJKAQUADGENDV-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)N)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-(trifluoromethyl)benzaldehyde and ®-3-amino-1-propanol.

    Condensation Reaction: The aldehyde group of 3-amino-5-(trifluoromethyl)benzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity and binding affinity. This combination of interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1 : (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol ()
  • Molecular Formula : C₁₀H₁₁ClF₃N₂O
  • Molecular Weight : ~267.66 g/mol
  • Key Differences: Substituent: Chloro (electron-withdrawing) replaces the amino group at the phenyl ring’s 3-position. Stereochemistry: S-configuration at the third carbon.
  • Impact: Reduced solubility compared to the target compound due to the hydrophobic chloro group. Potential differences in receptor binding due to stereochemistry and electronic effects .
Compound 2 : 3-amino-3-(1,3-dioxaindan-5-yl)propan-1-ol hydrochloride ()
  • Molecular Formula: C₁₀H₁₅NO·HCl
  • Molecular Weight : 165.24 g/mol (free base) + HCl
  • Key Differences :
    • Core Structure : Dioxaindan (oxygen-containing heterocycle) replaces the trifluoromethylphenyl group.
    • Salt Form : Hydrochloride enhances aqueous solubility.
  • Lack of trifluoromethyl group reduces metabolic stability .
Compound 3 : 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol ()
  • Molecular Formula : C₁₀H₇F₃N₂O
  • Key Differences: Core Structure: Pyrazole ring replaces the propanol backbone. Substituent: Hydroxyl group at the pyrazole’s 4-position.
  • Impact: Enhanced hydrogen-bonding capacity via the pyrazole hydroxyl. Reduced conformational flexibility compared to the target compound’s propanol chain .

Physicochemical and Pharmacological Insights

Property Target Compound (3S)-Chloro Analog (Compound 1) Dioxaindan Analog (Compound 2) Pyrazole Analog (Compound 3)
Solubility Moderate (polar amino groups) Low (chloro group) High (hydrochloride salt) Moderate (pyrazole hydroxyl)
Lipophilicity High (CF₃ group) High (CF₃ + chloro) Low (heterocycle) Moderate (CF₃ + pyrazole)
Metabolic Stability Likely high (CF₃ resistance) High Low Moderate
Stereochemical Impact R-configuration may enhance target binding S-configuration could alter efficacy N/A N/A

Research Findings and Trends

Trifluoromethyl Group : The CF₃ group in the target compound and analogs (e.g., etrasimod arginine in ) is a common medicinal chemistry strategy to improve metabolic stability and membrane permeability .

Amino vs. Chloro Substitution: Amino groups enhance solubility and hydrogen-bonding capacity, making the target compound more suitable for aqueous formulations than its chloro analog .

Chiral Centers : The R-configuration in the target compound may offer enantioselective advantages in binding to chiral biological targets, as seen in drugs like etrasimod .

Biological Activity

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds is known to enhance pharmacological properties, including increased potency and selectivity toward biological targets.

The molecular formula of this compound is C10H12F3N2OC_{10}H_{12}F_3N_2O with a molecular weight of approximately 219.20 g/mol. The compound is characterized by its unique trifluoromethyl substitution, which significantly influences its electronic properties and interactions with biological systems.

PropertyValue
Molecular FormulaC10H12F3N2O
Molecular Weight219.20 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point292.6 ± 35.0 °C
Flash Point130.8 ± 25.9 °C

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity to targets such as serotonin receptors and other neurotransmitter systems, potentially influencing mood and behavior.

Pharmacological Studies

Various studies have investigated the pharmacological effects of this compound:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter levels, particularly serotonin, which may have implications for treating anxiety and depression-related disorders.

Case Study 1: Antidepressant Effects

A recent study explored the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting potential antidepressant properties.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in cultured macrophages, indicating a mechanism that could be beneficial for inflammatory diseases.

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